6-Methylbenzo[b]thiophene-2-carboxylic acid
Overview
Description
6-Methylbenzo[b]thiophene-2-carboxylic acid is a compound of interest due to its potential applications in the synthesis of heterocyclic compounds, which are pivotal in the development of new materials and pharmaceuticals. Its structure comprises a thiophene ring fused with a benzene ring, substituted with a methyl group and a carboxylic acid group, contributing to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of this compound and related compounds involves palladium-catalyzed cross-coupling reactions, starting from brominated or boronated thiophene intermediates. These reactions are pivotal for creating a diverse array of thiophene derivatives by facilitating the introduction of various functional groups into the thiophene moiety. A notable method includes the use of Suzuki cross-coupling of 6-boronated methylbenzo[b]thiophenes intermediates with bromo or iodonitrobenzene, followed by reductive cyclization (Ferreira, Queiroz, & Kirsch, 2001).
Molecular Structure Analysis
The molecular structure of this compound is characterized by X-ray crystallography and spectroscopic methods, including NMR and IR spectroscopy. These techniques elucidate the planarity of the benzene and thiophene rings and the positions of substituents which significantly affect the compound's electronic and photophysical properties.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including nitration, which results in the introduction of nitro groups at specific positions on the benzene ring. The reaction conditions significantly influence the substitution pattern and yield of the nitration products (Cooper & Scrowston, 1971). Additionally, this compound serves as a precursor for the synthesis of novel arylidene derivatives showing promising antimicrobial activity (Kathiravan, Venugopal, & Muthukumaran, 2017).
Scientific Research Applications
Synthesis and Chemical Reactions :
- Tominaga et al. (1982) discussed the synthesis of various methylbenzo[b]thiophenes, including derivatives of 6-Methylbenzo[b]thiophene-2-carboxylic acid, through photocyclization of styrylbenzo[b]thiophenes (Tominaga, Pratap, Castle, & Lee, 1982).
- Chapman et al. (1972) explored reactions of 7-hydroxy- and 7-mercapto-3-methylbenzo[b]thiophenes, providing insights into the chemical behavior of similar benzo[b]thiophene derivatives (Chapman, Clarke, & Manolis, 1972).
Pharmacological Applications :
- Cross et al. (1986) described the synthesis of 1H-imidazol-1-yl-substituted benzo[b]thiophene derivatives, including this compound, as potent inhibitors of thromboxane synthetase, highlighting its potential in pharmacological applications (Cross, Dickinson, Parry, & Randall, 1986).
- Radwan, Shehab, and El-Shenawy (2009) synthesized derivatives of 5-aminobenzo[b]thiophene-2-carboxylic acid, demonstrating their anti-inflammatory properties, which suggests similar potential for this compound derivatives (Radwan, Shehab, & El-Shenawy, 2009).
Environmental Impact and Degradation :
- Andersson and Bobinger (1996) studied the photochemical degradation of methylbenzothiophenes, including 6-Methylbenzo[b]thiophene, in aquatic environments, providing insights into the environmental behavior of these compounds (Andersson & Bobinger, 1996).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin, and ingestion .
Mechanism of Action
Target of Action
The primary target of 6-Methylbenzo[b]thiophene-2-carboxylic acid is the protein myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is an anti-apoptotic protein in the Bcl-2 family, which inhibits the progression of apoptosis via sequestering the pro-apoptotic proteins . Overexpression of Mcl-1 is associated with drug resistance and tumor relapse .
Mode of Action
This compound enters cancer cells effectively and causes DNA damage while simultaneously downregulating Mcl-1 to prompt a conspicuous apoptotic response . This dual action on both DNA damage and apoptosis regulation is a key aspect of its mode of action .
Biochemical Pathways
The compound’s action affects the apoptosis pathway and DNA damage repair pathway . By downregulating Mcl-1, it impairs the cell’s ability to inhibit apoptosis, leading to increased cell death . It also causes DNA damage, further promoting apoptosis .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its iLOGP value, is 1.73 , suggesting it may have good bioavailability.
Result of Action
The result of the compound’s action is increased apoptosis in cancer cells, particularly those resistant to cisplatin . This is achieved through the dual action of causing DNA damage and downregulating Mcl-1 .
Action Environment
The compound is recommended to be stored at 2-8°C in a dark place, sealed in dry conditions . It is also recommended to use it in a well-ventilated area . These environmental factors may influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
6-methyl-1-benzothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-6-2-3-7-5-9(10(11)12)13-8(7)4-6/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRBOHOKLNORTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510526 | |
Record name | 6-Methyl-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30510526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1467-86-3 | |
Record name | 6-Methyl-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30510526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-METHYL-BENZOTHIOPHENE-2-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.